

# Commercial Suppliers and Technical Guide for Ethyl Acetoacetate-3-13C

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Compound of Interest

Compound Name: Ethyl acetoacetate-3-13C

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# An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl acetoacetate-3-13C**, a stable isotope-labeled compound with significant applications in metabolic research and as a synthetic precursor. This document details its commercial availability, key physicochemical properties, and established experimental protocols.

## **Commercial Availability**

**Ethyl acetoacetate-3-13C** is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The table below summarizes the product specifications from leading vendors.



Supplier	CAS Number	Molecular Weight ( g/mol )	Isotopic Purity	Chemical Purity	Additional Notes
Sigma- Aldrich (MilliporeSig ma)	61973-42-0	131.13	99 atom % 13C	≥99% (CP)	
Cambridge Isotope Laboratories, Inc.	61973-42-0	131.13	99%	≥98%	Applications cited include proteomics and as a synthetic intermediate.
Santa Cruz Biotechnolog y, Inc.	61973-42-0	131.13	Not specified	Not specified	Marketed for biochemical research.[2]
MedChemEx press	61973-42-0	131.13	Not specified	>98%	Stated to be useful as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3]

# **Physicochemical Properties**

The table below outlines the key physical and chemical properties of **Ethyl acetoacetate-3-13C**.



Property	Value	
Linear Formula	CH <sub>3</sub> 13COCH <sub>2</sub> CO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
Appearance	Colorless liquid	
Boiling Point	181 °C (lit.)[4]	
Melting Point	-43 °C (lit.)[4]	
Density	1.037 g/mL at 25 °C[4]	
Refractive Index	n20/D 1.419 (lit.)[4]	

# **Applications in Research and Drug Development**

**Ethyl acetoacetate-3-13C** serves as a valuable tool in various research and development areas, primarily due to the strategic placement of the 13C label at the C-3 (keto) position.

- Metabolic Research and Imaging: The most prominent application is in the field of
  hyperpolarized 13C Magnetic Resonance Imaging (MRI). Ethyl acetoacetate-3-13C is a
  precursor for the synthesis of hyperpolarized [3-13C]acetoacetate. This labeled ketone body
  allows for real-time, non-invasive monitoring of ketone body metabolism in vivo. This
  technique has shown promise as a diagnostic metabolic marker for conditions like liver
  cancer.[5][6]
- Synthetic Chemistry: As a labeled analogue of ethyl acetoacetate, it is a key building block in
  the synthesis of more complex isotopically labeled molecules. The active methylene group
  allows for a variety of chemical modifications, such as alkylation and acylation, to introduce
  the 13C label into a wide range of target compounds for use as internal standards or
  metabolic tracers.
- Proteomics: While direct protocols for Ethyl acetoacetate-3-13C are not extensively documented, its non-labeled counterpart is used in sample preparation. Ethyl acetate, a related ester, is employed for the removal of detergents from peptide samples prior to mass spectrometry analysis.[7][8] It is plausible that the labeled version could be used in quantitative proteomics workflows where precise internal standards are required.



## **Experimental Protocols**

This protocol describes the hydrolysis of **Ethyl acetoacetate-3-13C** to produce [3-13C]acetoacetate, a crucial step for its use in hyperpolarized MRI studies.[6]

#### Materials:

- [3-13C]Ethyl acetoacetate
- · Deionized water
- 4 M Lithium hydroxide (LiOH) solution
- Water bath

#### Procedure:

- In a suitable reaction vessel, combine 1 gram of [3-13C]ethyl acetoacetate with 4.8 mL of water.
- Add 1.9 mL of 4 M lithium hydroxide solution to the mixture.
- Place the reaction vessel in a water bath set at 40°C.
- Allow the reaction to proceed to completion. The progress can be monitored by techniques such as NMR or TLC to confirm the disappearance of the starting material.
- The resulting solution contains [3-13C]acetoacetate. Further purification may be required depending on the downstream application.

This is a generalized procedure for the alkylation of the  $\alpha$ -carbon of ethyl acetoacetate. This method can be adapted for **Ethyl acetoacetate-3-13C** to synthesize a variety of labeled compounds.

#### Materials:

- Ethyl acetoacetate-3-13C
- Absolute ethanol



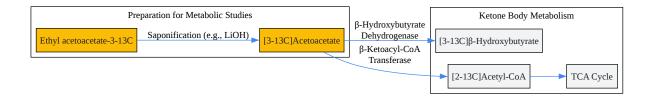
- Sodium metal
- Alkyl halide (e.g., methyl iodide, ethyl bromide)
- Diethyl ether
- Anhydrous sodium sulfate

#### Procedure:

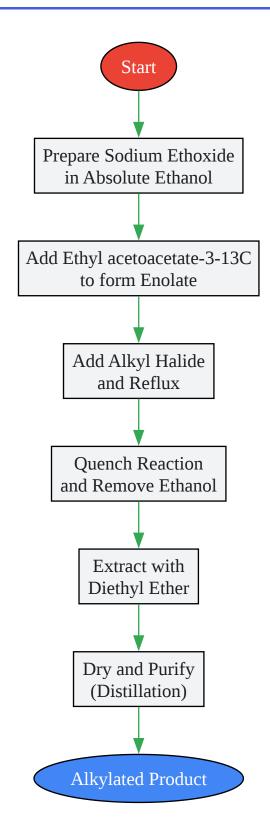
- Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and should be cooled as needed.
- Enolate Formation: Once the sodium has completely dissolved, cool the sodium ethoxide solution to room temperature. Add **Ethyl acetoacetate-3-13C** dropwise to the solution with stirring to form the sodium enolate.
- Alkylation: Add the desired alkyl halide dropwise to the enolate solution. The reaction mixture
  is then typically heated to reflux with continuous stirring. The reaction progress can be
  monitored by TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
- Extraction: Add water to the residue and extract the product with diethyl ether.
- Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate.
   After filtration, the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

## **Diagrams**









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